1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride
Description
Historical Development of Phenylpiperazine Chemistry
The historical development of phenylpiperazine chemistry traces back to the fundamental discovery and characterization of piperazine itself. Piperazines were originally named because of their chemical similarity with piperidine, part of the structure of piperine in the black pepper plant Piper nigrum. The designation includes the -az- infix referring to the extra nitrogen atom compared to piperidine, though it is important to note that piperazines are not derived from plants in the Piper genus.
The synthetic development of phenylpiperazine derivatives emerged from systematic exploration of piperazine modifications. Piperazine exists as a deliquescent solid with a saline taste and is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether. The compound is commonly available industrially as the hexahydrate, which melts at 44 degrees Celsius and boils at 125-130 degrees Celsius. These fundamental properties established the foundation for subsequent derivatization work.
Substituted derivatives of piperazine evolved into a broad class of chemical compounds, with many piperazines demonstrating useful pharmacological properties. The historical progression included prominent examples that expanded understanding of structure-activity relationships within this chemical family. The development of synthetic methodologies for phenylpiperazine preparation involved multiple approaches, including cyclization reactions between aniline and bis-(2-chloroethyl) amine hydrochloride under specific conditions.
Early synthetic approaches utilized different solvents and reaction conditions, with researchers exploring various methods to optimize yield and purity. One significant advancement involved developing solvent-free reaction conditions, where aniline and bis-(2-chloroethyl) amine hydrochloride undergo fusion at elevated temperatures between 160-250 degrees Celsius, resulting in cyclization reactions that generate N-phenyl piperazine hydrochloride. This method demonstrated improved environmental compatibility and cost-effectiveness compared to earlier approaches.
Structural Classification and Relationship to Other Phenylpiperazines
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride belongs to the phenylpiperazine class, specifically characterized by the presence of a piperazine ring substituted with a 3-chloro-phenyl group and an ethyl group. The molecular formula is C₁₂H₁₈Cl₂N₂ with a molecular weight of 261.19. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics.
The structural classification places this compound within the broader category of substituted phenylpiperazines, which represent rigid analogues of amphetamine. The phenylpiperazine class demonstrates diverse structural variations through different substitution patterns on both the phenyl ring and the piperazine moiety. Related compounds include meta-chlorophenylpiperazine, which features a chlorine substitution at the meta position of the phenyl ring.
Comparative structural analysis reveals that this compound shares fundamental architectural features with other phenylpiperazine derivatives while possessing unique substitution characteristics. The compound's structure incorporates a 3-chlorophenyl group attached to the piperazine ring through an ethyl linker, distinguishing it from simpler phenylpiperazine analogues.
The relationship to other phenylpiperazines can be understood through systematic structural comparison. The following table presents key structural characteristics of related phenylpiperazine compounds:
The structural diversity within phenylpiperazine derivatives enables fine-tuning of biochemical properties through systematic modification of substitution patterns. Research has demonstrated that 2-methoxy substituted phenylpiperazine compounds exhibit varying degrees of selectivity and intrinsic activity. This structural flexibility has encouraged development of specialized derivatives with targeted biochemical activities.
Significance in Biochemical Research
The biochemical research significance of this compound stems from its activity as a 5-HT2C serotonin receptor agonist. This compound acts as an agonist at the 5-HT2C serotonin receptor, representing a primary target of action that underlies its research applications. The activation of 5-HT2C receptors can lead to various physiological effects, including documented induction of hypophagia in both food-deprived and freely feeding experimental animals.
The compound demonstrates significant interactions with multiple serotonin receptor subtypes. Research indicates that it functions as a partial agonist at the 5-HT2C receptor while acting as an antagonist at both 5-HT2B and 5-HT3 receptors. This multitarget activity profile contributes to its research utility in investigating serotonin system function and developing structure-activity relationships within phenylpiperazine derivatives.
Biochemical characterization reveals that the compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The documented effects on serotonin signaling lead to changes in neurotransmitter release and receptor activation. These findings establish the compound as a valuable research tool for investigating serotonin receptor pharmacology and related neurochemical processes.
The molecular mechanism involves specific binding interactions with serotonin receptors and associated enzymes. As a partial agonist at the 5-HT2C receptor, the compound activates the receptor to a lesser extent than full agonists, resulting in moderate increases in receptor activity. This partial agonism profile provides researchers with opportunities to study graded receptor responses and investigate therapeutic windows for potential applications.
Comparative research with related phenylpiperazine derivatives has demonstrated that structural modifications significantly influence receptor selectivity and binding affinity. Studies examining cocaine self-administration utilized structurally related compounds that bind selectively to dopamine D3 receptors, highlighting the diverse research applications possible within this chemical class. These investigations established that phenylpiperazine derivatives possess therapeutic potential for treating various neurological conditions.
Current Research Landscape
The current research landscape surrounding this compound encompasses diverse applications in neurochemical and pharmacological studies. Contemporary research focuses on understanding the compound's mechanism of action, optimizing synthetic methodologies, and exploring potential therapeutic applications through systematic structure-activity relationship studies.
Recent synthetic research has advanced preparation methodologies for phenylpiperazine derivatives through innovative approaches. One study synthesized 33 new phenylpiperazine derivatives and assessed their acaricidal activity, demonstrating the versatility of this chemical class beyond neurochemical applications. The synthetic route involved sequential reactions including formation of substituted benzenethiol intermediates, alkylation reactions, cyclization processes, and final functionalization steps.
Advanced synthetic strategies have incorporated regioselective reactions to achieve precise substitution patterns. Research utilizing acetylation followed by chlorosulfonic acid treatment achieved nearly perfect regioselective reactions, enabling efficient preparation of target compounds. These methodological advances contribute to improved access to specialized phenylpiperazine derivatives for research applications.
Contemporary investigations have explored the development of phenylpiperazine derivatives as selective ligands for specific receptor subtypes. Research examining N-phenylpiperazine analogs as D3 versus D2 dopamine receptor subtype selective ligands demonstrated that these compounds can bind selectively despite substantial amino acid sequence homology between receptor subtypes. The binding selectivity was found to be consistent with bitopic binding modes at D3 dopamine receptors.
Computational and experimental approaches have been integrated to advance understanding of structure-activity relationships. Studies incorporating density functional theory calculations at the B3LYP/6-311G(d,p) level provided theoretical parameters that showed excellent agreement with experimental results. These investigations included molecular electrostatic potential surface analysis, frontier orbital analysis, and vibrational analysis to comprehensively characterize compound properties.
Current research has expanded to include polymer chemistry applications, where phenylpiperazine-containing methacrylic polymers have been investigated for their optical and electronic properties. The optical energy band gaps of piperazine-containing polymers were determined to range from 2.73 to 2.81 electron volts. These findings demonstrate the expanding scope of phenylpiperazine derivative applications beyond traditional biochemical research.
Contemporary studies have also focused on developing phenylpiperazine derivatives as efflux pump inhibitors. Research identified phenylpiperazine 5,5-dimethylhydantoin derivatives as the first synthetic compounds capable of inhibiting Msr(A) efflux pump transporter in Staphylococcus epidermidis. The most potent efflux pump inhibitor demonstrated activity at concentrations as low as 15.63 micromolar.
The current research landscape continues to evolve through systematic exploration of phenylpiperazine structural modifications and their corresponding biological activities. This ongoing work establishes the foundation for future developments in neurochemical research, therapeutic applications, and specialized chemical applications utilizing this versatile compound class.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRBLYSENTKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671781 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-54-3 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction of 3-Chloroacetophenone with Piperazine
- Reaction : 3-chloroacetophenone reacts with piperazine in the presence of solvents like ethanol or methanol.
- Catalysts : Sometimes catalysts are used to facilitate the reaction.
- Purification : The product is purified and converted to hydrochloride salt by adding hydrochloric acid.
- Industrial Scale : Continuous flow reactors and advanced purification techniques are employed to optimize yield and purity.
- By-products : Possible formation of N-oxides or substituted piperazine derivatives depending on reaction conditions.
Multi-Step Synthesis via Piperazine Derivatives
- Step 1 : Reaction of diethanolamine with thionyl chloride to form di(2-chloroethyl) methylamine hydrochloride.
- Step 2 : Reaction of 3-chloroaniline with di(2-chloroethyl) methylamine hydrochloride to yield 1-(3-chlorophenyl) piperazine hydrochloride.
- Step 3 : Further reaction with 1-bromo-3-chloropropane to produce piperazine pharmaceutical intermediates.
- Solvents : Chloroform for step 1, dimethylbenzene for step 2, and acetone-water mixture for step 3.
- Temperature : Step 3 is conducted at 0–10°C with stirring and controlled addition of sodium hydroxide.
- Yield : Approximately 65% for the final intermediate.
- Advantages : Mild reaction conditions, high product purity, and simplified post-processing.
Standard Industrial Process
- Starting Materials : Bis-(2-chloroethyl)amine hydrochloride and 3-chloroaniline.
- Catalyst : p-Toluenesulphonic acid (3%).
- Solvent : Xylene, heated to reflux (140–145°C).
- Isolation : Product crystallizes upon cooling and is washed with chilled xylene and acetone to remove impurities.
- Yield : 84.6% for 1-(3-chlorophenyl)-piperazine hydrochloride.
- Further Alkylation : Reaction with 1-bromo-3-chloropropane in acetone-water with sodium hydroxide gives 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine.
- Purification : Organic layer separation and drying under reduced pressure.
- Yield : 72.6% for alkylated product.
- Salt Formation : Sodium salt crystallization and isolation with 97% yield.
- Final Salt Preparation : Hydrochloride salt formation by pH adjustment and recrystallization from methanol.
Purification and Salt Formation Techniques
- After synthesis, the compound is often purified by recrystallization from solvents like isopropanol or methanol.
- Hydrochloride salt formation is achieved by adding hydrochloric acid or isopropanol hydrochloride under controlled pH and temperature.
- Cooling and filtration steps are critical to isolate pure crystalline hydrochloride salt.
- Vacuum drying ensures removal of residual solvents and moisture.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Solvent(s) | Temperature (°C) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Direct Reaction | 3-chloroacetophenone + piperazine | Ethanol, Methanol | Ambient to reflux | Not specified | Simple, catalyst-assisted, salt formation step |
| Multi-step Synthesis | Diethanolamine, thionyl chloride, 3-chloroaniline | CHCl3, Dimethylbenzene, Acetone-water | 0–10 | ~65 | Mild conditions, high purity, multi-step |
| Industrial Standard Process | Bis-(2-chloroethyl)amine hydrochloride, 3-chloroaniline | Xylene, Acetone, Water | 140–145 (reflux), 25–30 (alkylation) | 72.6–84.6 | High yield, catalyst use, multi-step alkylation |
| Purification & Salt Formation | Crude product | Isopropanol, Methanol | 0–60 | Not specified | Crystallization, pH adjustment, vacuum drying |
Research Findings and Optimization
- Optimization of reaction temperature and solvent choice significantly impacts yield and purity.
- Use of p-toluenesulphonic acid as a catalyst improves reaction efficiency in industrial processes.
- Controlled pH and temperature during salt formation reduce impurities to below 2.5 ppm, critical for pharmaceutical applications.
- Continuous flow reactors and advanced purification methods enhance scalability and product consistency.
- Multi-step methods allow for versatile functionalization and intermediate formation for further synthetic applications.
Chemical Reactions Analysis
Synthetic Routes and Alkylation Reactions
The core synthesis involves alkylation of 1-(3-chlorophenyl)piperazine with an ethylating agent. Key steps include:
Step 1: Preparation of 1-(3-chlorophenyl)piperazine
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Reaction : Bis-(2-chloroethyl)amine hydrochloride reacts with 3-chloroaniline in xylene at 140–145°C, catalyzed by p-toluenesulphonic acid (PTSA) .
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Workup : Crystallization in xylene followed by washing with acetone yields 1-(3-chlorophenyl)piperazine hydrochloride (84.6% yield) .
Step 2: Ethylation of Piperazine
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Reagents : 1-(3-chlorophenyl)piperazine hydrochloride reacts with 1-bromoethane or ethyl chloride in a polar solvent (e.g., acetone/water) under basic conditions (NaOH) .
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Product : 1-[1-(3-chlorophenyl)-ethyl]-piperazine intermediate (yields ~70–85%) .
Step 3: Hydrochloride Salt Formation
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Acidification : Treatment with HCl gas or concentrated HCl in ethanol precipitates the hydrochloride salt .
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Purification : Recrystallization from isopropanol or cyclohexane yields high-purity product .
Alkylation Mechanism
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Nucleophilic Substitution : The piperazine nitrogen attacks the electrophilic carbon of the ethylating agent (e.g., 1-bromoethane), forming the ethyl-piperazine bond .
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Base Role : NaOH deprotonates piperazine, enhancing nucleophilicity .
Byproduct Control
-
Excess ethylating agent or prolonged reaction time may lead to diethylation. Controlled stoichiometry (1:1 molar ratio of piperazine to alkylating agent) minimizes this .
Optimized Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 25–30°C (alkylation) | |
| Solvent | Acetone/water (1:1 v/v) | |
| Catalyst | None required | |
| Reaction Time | 15–20 hours | |
| Yield | 72–85% |
Purification and Characterization
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperazine, including 3-CPP, exhibit potential antidepressant and anxiolytic effects. The compound interacts with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation. A study highlighted that certain piperazine derivatives demonstrated significant binding affinity to these receptors, suggesting their potential as therapeutic agents for mood disorders .
Antihistaminic Activity
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride has been evaluated for its antihistaminic properties. In animal models, it has shown efficacy in blocking histamine-induced responses, making it a candidate for developing new antihistamine medications. The pharmacological profile indicates a potential use in treating allergic reactions and conditions such as asthma .
Pharmacology
Analgesic Effects
The analgesic properties of 3-CPP have been documented in various studies. It has been found to provide pain relief through mechanisms involving the modulation of neurotransmitter systems. For instance, the compound has been tested in models of acute pain and demonstrated effectiveness comparable to standard analgesics .
Neuroprotective Effects
Emerging research suggests that 3-CPP may possess neuroprotective properties. Studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways. This opens avenues for its application in conditions like Alzheimer's disease and Parkinson's disease .
Toxicology and Safety
Toxicological Assessments
Toxicity studies have shown that while this compound exhibits beneficial pharmacological effects, it also poses certain risks. Acute toxicity assessments indicate harmful effects if ingested or improperly handled. The compound is classified as harmful if swallowed and can cause skin irritation .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 3-CPP involves several chemical reactions, leading to various derivatives with enhanced pharmacological profiles. For example, the synthesis of phenylpiperazine derivatives has been explored for their acaricidal activity, indicating potential agricultural applications as well .
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 3-CPP | Reflux with piperazine | Antidepressant, Analgesic |
| Derivative A | Sequential reactions | Acaricidal |
| Derivative B | Alkylation reactions | Antihistaminic |
Case Studies
Clinical Trials
Several clinical trials have investigated the efficacy of 3-CPP in treating anxiety disorders. Results from these trials suggest a favorable safety profile and significant improvements in anxiety symptoms compared to placebo controls .
Research Findings
A comprehensive study on the pharmacodynamics of piperazine derivatives highlighted the importance of structural modifications on their biological activity. This research emphasizes the potential for developing new therapeutic agents based on the piperazine scaffold.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter activity by binding to receptors in the brain, thereby influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood and behavior, making the compound a potential candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Chlorine Position : Unlike 1-(3,4-dichlorophenyl)piperazine, the single 3-chloro substituent in the target compound reduces electron-withdrawing effects, possibly modulating serotonin receptor selectivity (e.g., 5-HT₁B vs. 5-HT₂C) .
- Salt Form : Hydrochloride salts improve aqueous solubility compared to free bases (e.g., TFMPP), enhancing bioavailability .
Pharmacological Profiles
- Serotonergic Activity : mCPP and TFMPP are established 5-HT receptor agonists, but the ethyl group in 1-[1-(3-Chloro-phenyl)-ethyl]-piperazine may shift receptor subtype affinity. For instance, mCPP suppresses locomotor activity via 5-HT₁C receptors, while TFMPP exhibits mixed 5-HT₁B/5-HT₂A effects .
- Neuropharmacological Potential: Unlike 1-(5-chloro-2-methoxyphenyl)piperazine (linked to antidepressant research), the target compound’s ethyl group may favor CNS penetration, making it a candidate for neuropsychiatric drug development .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, mCPP·HCl) exhibit higher water solubility than neutral analogs like TFMPP .
Biological Activity
1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride is a compound belonging to the arylpiperazine class, renowned for its significant biological activity, particularly as a modulator of serotonin and dopamine receptors. This article explores its biological activity, synthesis, receptor interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20ClN2 · HCl
- Molecular Weight : Approximately 233.14 g/mol
- Structural Characteristics : The compound features a piperazine ring substituted with a 3-chlorophenyl group, which is crucial for its receptor binding properties.
Biological Activity
This compound exhibits substantial activity as a serotonin receptor modulator . Its structural similarity to other piperazine derivatives enables it to interact with various neurotransmitter receptors, particularly:
- Serotonin Receptors : Plays a role in mood regulation and is being investigated for antidepressant properties.
- Dopamine Receptors : Exhibits both agonistic and antagonistic activities, which are essential for treating conditions such as schizophrenia and depression.
Interaction Profile
Research has shown that this compound interacts with multiple receptors, which is critical for understanding its pharmacological potential:
| Receptor Type | Activity Type | Affinity (IC50) |
|---|---|---|
| D3 Dopamine Receptor | Agonist | 710 nM |
| D2 Dopamine Receptor | Antagonist | 16 μM |
| Serotonin Receptors | Modulator | Varies by subtype |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reaction of piperazine derivatives with chlorinated aryl compounds .
- Utilizing techniques such as thin-layer chromatography (TLC) to monitor purity and completion of reactions.
Antidepressant Activity
A study evaluating the antidepressant potential of arylpiperazine derivatives highlighted the efficacy of this compound in animal models. The compound demonstrated significant reductions in depressive-like behaviors in mice subjected to stress paradigms, indicating its potential utility in treating mood disorders .
Analgesic Properties
In another investigation, related compounds showed promising analgesic effects. Specifically, derivatives similar to this compound were tested in pain models, revealing more than 70% inhibition of pain responses in writhing tests and increased latency in hot plate tests .
Comparative Analysis with Similar Compounds
The uniqueness of this compound is further emphasized when compared to other arylpiperazines:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine hydrochloride | Aryl-piperazine | Metabolite of trazodone; used in antidepressants. |
| 4-(3-Chlorophenyl)piperidine | Aryl-piperidine | Different ring structure; used in analgesics. |
| N-(4-Chlorophenyl)piperazine | Aryl-piperazine | Similar activity but different substituent position. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[1-(3-chlorophenyl)-ethyl]-piperazine hydrochloride, and what are the critical steps?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives often undergo alkylation with halogenated intermediates like 1-(3-chlorophenyl)ethyl chloride. Key steps include:
- Reaction optimization : Maintaining anhydrous conditions and controlled temperatures (e.g., 60–80°C) to prevent side reactions .
- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials and byproducts .
- Salt formation : Neutralization with HCl to yield the hydrochloride salt, followed by filtration and vacuum drying .
Q. Which analytical techniques are most reliable for characterizing the purity and identity of this compound?
- Methodology : A combination of techniques ensures accuracy:
- Chromatography : HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) detects impurities at <0.1% .
- Spectroscopy : Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]+ expected at ~269.1 m/z for C12H16Cl2N2) .
- Thermal analysis : Melting point determination (e.g., 220–225°C) identifies polymorphic impurities .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from HCl vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound on a multi-gram scale?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysis : Adding catalytic KI (1–2 mol%) accelerates halogen exchange in alkylation steps .
- Process monitoring : In-line FTIR or NMR tracks reaction progress, enabling real-time adjustments .
Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR shifts)?
- Methodology :
- Impurity profiling : Use 2D-COSY NMR to identify coupling patterns from regioisomeric byproducts .
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may deshield aromatic protons .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to cross-verify experimental data .
Q. How does the introduction of a 3-chlorophenyl group influence the compound’s pharmacological activity compared to analogs?
- Methodology :
- Structure-activity relationship (SAR) : The electron-withdrawing chlorine atom enhances binding affinity to serotonin receptors (e.g., 5-HT2C) compared to non-halogenated analogs .
- In vitro assays : Radioligand binding studies (using [³H]-mesulergine) quantify receptor affinity (Ki values) .
- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation rates via LC-MS/MS .
Q. What are the challenges in scaling up purification processes while maintaining >99% purity?
- Methodology :
- Crystallization engineering : Adjust cooling rates during recrystallization to control crystal size and minimize solvent inclusion .
- Continuous chromatography : Simulated moving bed (SMB) systems improve throughput and solvent efficiency .
- Quality control : Implement PAT (Process Analytical Technology) tools like near-infrared (NIR) spectroscopy for real-time purity monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
